
6-Chloro-9-(trimethylsilyl)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-(trimethylsilyl)-9H-purin-2-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a chloro group at the 6th position and a trimethylsilyl group at the 9th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(trimethylsilyl)-9H-purin-2-amine typically involves the chlorination of a purine derivative followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 6-chloropurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(trimethylsilyl)-9H-purin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides and amines.
Hydrolysis: The major product is the hydroxyl derivative of the purine.
Scientific Research Applications
6-Chloro-9-(trimethylsilyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(trimethylsilyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The chloro group at the 6th position can participate in nucleophilic substitution reactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl group and has different reactivity and biological activity.
9-Trimethylsilyl-9H-purine: Lacks the chloro group and has different chemical properties.
6-Chloro-9-(methylsilyl)-9H-purine: Similar structure but with a different silyl group, leading to variations in reactivity and applications.
Uniqueness
6-Chloro-9-(trimethylsilyl)-9H-purin-2-amine is unique due to the presence of both the chloro and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
75788-38-4 |
|---|---|
Molecular Formula |
C8H12ClN5Si |
Molecular Weight |
241.75 g/mol |
IUPAC Name |
6-chloro-9-trimethylsilylpurin-2-amine |
InChI |
InChI=1S/C8H12ClN5Si/c1-15(2,3)14-4-11-5-6(9)12-8(10)13-7(5)14/h4H,1-3H3,(H2,10,12,13) |
InChI Key |
VTONZLRMVBZBKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=C(N=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)
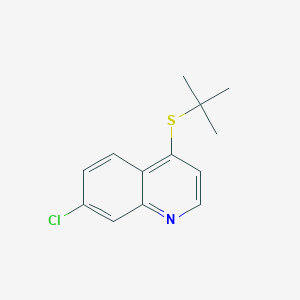
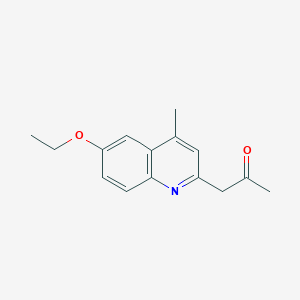


![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)
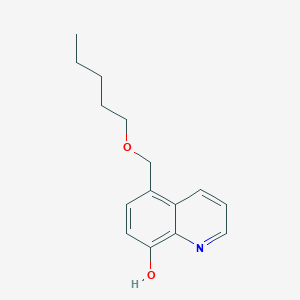

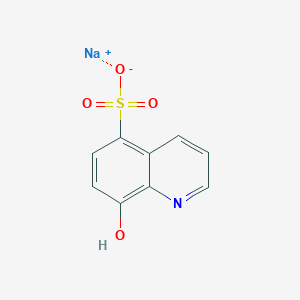
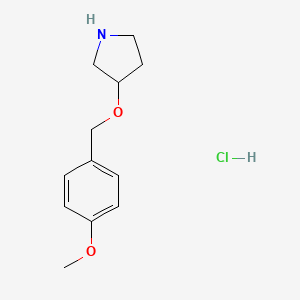
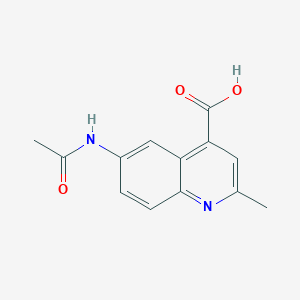
![2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine](/img/structure/B11867631.png)
![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
